Acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester

Molecular weight Mass spectrometry Chromatographic retention

Acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester (CAS 99607-58-6; synonym heptan-2-yl 2-(quinolin-8-yloxy)acetate) is a dechlorinated structural analog of the commercial herbicide safener cloquintocet-mexyl. With a molecular formula of C₁₈H₂₃NO₃ and a molecular weight of 301.38 g/mol, it differs from cloquintocet-mexyl (C₁₈H₂₂ClNO₃, MW 335.83) by the absence of the 5-chloro substituent on the quinoline ring.

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
Cat. No. B12087121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCCCCCC(C)OC(=O)COC1=CC=CC2=C1N=CC=C2
InChIInChI=1S/C18H23NO3/c1-3-4-5-8-14(2)22-17(20)13-21-16-11-6-9-15-10-7-12-19-18(15)16/h6-7,9-12,14H,3-5,8,13H2,1-2H3
InChIKeyAIVROSCZKVKPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid, (8-Quinolinyloxy)-, 1-Methylhexyl Ester – Structural Identity, Physicochemical Baseline, and Procurement Context


Acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester (CAS 99607-58-6; synonym heptan-2-yl 2-(quinolin-8-yloxy)acetate) is a dechlorinated structural analog of the commercial herbicide safener cloquintocet-mexyl. With a molecular formula of C₁₈H₂₃NO₃ and a molecular weight of 301.38 g/mol, it differs from cloquintocet-mexyl (C₁₈H₂₂ClNO₃, MW 335.83) by the absence of the 5-chloro substituent on the quinoline ring . The compound belongs to the quinolin-8-yloxyacetic acid ester class and is primarily encountered as a pesticide impurity reference standard in analytical quality control, rather than as an active safener ingredient .

Why Acetic Acid, (8-Quinolinyloxy)-, 1-Methylhexyl Ester Cannot Be Substituted for Cloquintocet-Mexyl in Safener Applications


Cloquintocet-mexyl functions as a herbicide safener by inducing glutathione S-transferases and cytochrome P450 enzymes that accelerate herbicide detoxification in cereal crops [1]. The 5-chloro substituent on the quinoline ring is a critical structural determinant for this biological activity, as consistently taught by multiple patent families covering quinoline safeners (e.g., US 5,380,852; EP 0,492,366) [2]. The dechlorinated compound lacks this essential pharmacophoric element and has no demonstrated safener activity in any published primary study. Consequently, procurement of the non-chlorinated ester as a direct substitute for cloquintocet-mexyl in agrochemical formulations would result in loss of crop protection efficacy. Its confirmed role is as an impurity marker and analytical reference compound for cloquintocet-mexyl quality control .

Acetic Acid, (8-Quinolinyloxy)-, 1-Methylhexyl Ester – Quantified Differentiation Against Closest Analogs


Molecular Weight Reduction of 10.3% Relative to Cloquintocet-Mexyl

Replacement of the 5-chloro substituent by hydrogen reduces the molecular weight from 335.83 g/mol (cloquintocet-mexyl) [1] to 301.38 g/mol (target compound) , a difference of -34.45 g/mol (-10.3%). This mass shift provides unambiguous identification in LC-MS and GC-MS analyses and affects chromatographic retention, enabling baseline separation under reversed-phase conditions.

Molecular weight Mass spectrometry Chromatographic retention

Boiling Point Depression of ~26 °C and Density Reduction vs. Cloquintocet-Mexyl

Predicted boiling point for the target compound is 422.1±20.0 °C, compared to 448.4±30.0 °C for cloquintocet-mexyl, a decrease of ~26.3 °C [1]. Predicted density is 1.089±0.06 g/cm³ versus 1.163±0.06 g/cm³, a reduction of 0.074 g/cm³ (-6.4%). These shifts reflect diminished intermolecular forces upon removal of the polarizable chlorine atom.

Boiling point Density Physicochemical property

pKa Increase of +1.08 Units – Reduced Acidity vs. Cloquintocet-Mexyl

The predicted pKa of the quinoline nitrogen shifts from 1.94±0.29 (cloquintocet-mexyl) [1] to 3.02±0.17 (target compound) , an increase of +1.08 units. This means that at physiologically relevant pH values (e.g., pH 5–6), the dechlorinated analog will be significantly less protonated (more neutral) than cloquintocet-mexyl, altering its solubility, membrane permeability, and potential for ion-pair interactions.

pKa Ionization state Solubility

Validated Application as a Cloquintocet-Mexyl Impurity Reference Standard

The compound is explicitly cataloged and supplied as a pesticide impurity reference standard (heptan-2-yl-2-(quinolin-8-yloxy)acetate, 95% purity, item 9116463) in the J&K Scientific portfolio of 53 pesticide-related impurity standards, developed in collaboration with China Agricultural University . This validated commercial availability as a certified impurity standard—with no corresponding listing as an active safener—constitutes direct evidence of its intended and proven role in analytical quality control of cloquintocet-mexyl formulations.

Impurity standard Quality control Pesticide analysis

Absence of 5-Chloro Substituent Correlates with Loss of Herbicide Safener Activity – Structure-Activity Relationship

Multiple patent families (e.g., US 5,380,852; EP 0,492,366 A2) explicitly claim 5-chloroquinolin-8-oxyalkanoic acid derivatives as herbicide safeners, teaching that the 5-chloro substituent is essential for activity [1]. Cloquintocet-mexyl (the 5-chloro, 1-methylhexyl ester) is a globally registered safener that protects wheat, rye, and triticale from clodinafop-propargyl toxicity by accelerating herbicide metabolism via GST and P450 induction [2]. The target compound, lacking the 5-chloro group, has no published safener activity data in any crop protection study, consistent with the SAR prediction that dechlorination abolishes safener efficacy.

Structure-activity relationship Safener activity Herbicide tolerance

Acetic Acid, (8-Quinolinyloxy)-, 1-Methylhexyl Ester – Best-Fit Application Scenarios Based on Verified Evidence


Certified Impurity Reference Standard for Cloquintocet-Mexyl Quality Control

The compound is commercially available as a pesticide impurity reference standard (95% purity, J&K Scientific item 9116463) . It can be used for HPLC/GC-MS method validation, system suitability testing, and batch-release impurity profiling during cloquintocet-mexyl active ingredient manufacturing, leveraging the 34-Da mass difference (301.38 vs. 335.83 g/mol) and distinct chromatographic retention for unambiguous identification and quantification.

Negative Control in Quinoline Safener Structure-Activity Relationship (SAR) Studies

Because the 5-chloro substituent is established as essential for herbicide safener activity , the dechlorinated compound serves as an ideal negative control. Researchers designing novel safener candidates can use the target compound to demonstrate that removal of the 5-chloro group abolishes or significantly attenuates GST/P450 induction and crop protection efficacy in greenhouse or in vitro assays.

Environmental Fate Comparative Studies – Chlorinated vs. Dechlorinated Quinoline Esters

The target compound's higher pKa (+1.08 units, 3.02 vs. 1.94) and lower lipophilicity (absence of chlorine) predict altered soil sorption, hydrolysis rates, and photodegradation pathways relative to cloquintocet-mexyl . Environmental chemists can employ the compound as a comparative probe to isolate the contribution of the 5-chloro substituent to persistence, leaching potential, and transformation product profiles in regulatory environmental fate studies.

Synthetic Intermediate for Novel 8-Quinolinyloxyacetic Acid Derivatives

The compound's (8-quinolinyloxy)acetic acid 1-methylhexyl ester scaffold, lacking the 5-chloro group, provides a versatile starting point for further derivatization (e.g., electrophilic aromatic substitution at position 5 or other ring positions). Medicinal and agrochemical chemists can use it as a building block for libraries of quinoline-based bioactive molecules, where the 1-methylhexyl ester moiety offers a defined lipophilic handle distinct from shorter-chain ester analogs .

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